L-rhamnonic acid
Description
Historical Discoveries and Early Investigations of L-Rhamnonic Acid and Related Metabolites
The investigation into L-rhamnose metabolism began with the characterization of catabolic pathways in various microorganisms. Early research in the mid-20th century, including studies on bacteria like Escherichia coli, primarily identified a phosphorylated pathway for L-rhamnose breakdown. nih.gov This pathway involves the isomerization of L-rhamnose to L-rhamnulose, followed by phosphorylation and cleavage by an aldolase (B8822740). nih.govnih.gov
A significant development in understanding L-rhamnose metabolism came with the discovery of an alternative, non-phosphorylated oxidative pathway. A key study in 1985 on the yeast Pullularia pullulans detailed an oxidative route for L-rhamnose degradation. wikipedia.org This research was pivotal as it identified the enzymatic steps leading to this compound. The pathway begins with the oxidation of L-rhamnose by L-rhamnose 1-dehydrogenase to form L-rhamnono-1,4-lactone. wikipedia.orgresearchgate.net This lactone is then hydrolyzed by the enzyme L-rhamnono-1,4-lactonase to yield this compound. wikipedia.orgnih.gov This discovery established this compound as a central intermediate in this specific metabolic route, which has since been identified in other fungi and a few bacterial species, such as Azotobacter vinelandii. researchgate.net
These early investigations highlighted the diversity of carbohydrate metabolism, demonstrating that even a single sugar like L-rhamnose could be processed through fundamentally different biochemical sequences, leading to distinct intermediates like this compound.
Evolution of Research Paradigms for this compound in Carbohydrate Biochemistry
The study of carbohydrate metabolism has evolved significantly over time. Initial research focused on elucidating core pathways like the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis) and its role in energy production. nih.gov The discovery of alternative routes, such as the Entner-Doudoroff (ED) pathway and the non-phosphorylated L-rhamnose pathway, broadened this perspective. nih.gov It became clear that metabolic pathways were not just for catabolism but also played crucial anabolic roles, with some pathways likely originating for biosynthesis before being adapted for energy extraction. nih.gov
Within this evolving paradigm, research on this compound and its associated pathway shifted from simple pathway elucidation to a more comparative and functional analysis. Scientists began to explore why different organisms evolved distinct pathways for the same substrate. The existence of both phosphorylated and non-phosphorylated routes for L-rhamnose metabolism prompted investigations into the genetic regulation and enzymatic machinery of each. asm.orgnih.gov The focus expanded to understand the molecular basis for the substrate specificity of enzymes like L-rhamnose dehydrogenase and L-rhamnono-1,4-lactonase, which are unique to the oxidative pathway. researchgate.netqmul.ac.uk This shift marked a move towards a more integrated understanding of metabolic diversity and its evolutionary drivers.
Current Landscape and Significance of this compound in Contemporary Carbohydrate Research
In the current research landscape, this compound and its metabolic pathway are significant for several reasons. The parent sugar, L-rhamnose, is a critical component of the cell walls of many pathogenic bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. nih.govmdpi.com Crucially, the biosynthetic pathways for L-rhamnose and its subsequent catabolic pathways are found in bacteria and fungi but not in humans. nih.gov This absence in mammals makes the enzymes involved in L-rhamnose metabolism, including those in the pathway that produces this compound, attractive targets for the development of novel antibacterial agents. mdpi.com
Contemporary research leverages tools from glycobiology and metabolomics to study the roles of rhamnose-containing compounds in cell recognition, signaling, and immune responses. sigmaaldrich.com The biosynthesis of rhamnose donors, such as dTDP-L-rhamnose, is a major area of study, as these molecules are the building blocks for complex polysaccharides in bacteria. nih.govresearchgate.net Understanding the complete metabolic network, from biosynthesis to catabolism, provides a more holistic picture of bacterial physiology. The study of this compound contributes to this by detailing a specific route of L-rhamnose utilization, which is important for understanding microbial life in diverse environments, such as the gut microbiome, where complex plant-derived carbohydrates are a key energy source. sigmaaldrich.com
Data Tables
Table 1: Physicochemical Properties of this compound and Related Lactone
This table outlines the key chemical identifiers and properties for this compound and its immediate precursor, L-rhamnono-1,4-lactone.
| Property | This compound | L-Rhamnono-1,4-lactone |
| IUPAC Name | (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoic acid nih.gov | (3R,4S,5S)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-one nih.gov |
| Molecular Formula | C₆H₁₂O₆ nih.gov | C₆H₁₀O₅ nih.govsigmaaldrich.com |
| Molecular Weight | 180.16 g/mol nih.gov | 162.14 g/mol nih.govsigmaaldrich.com |
| CAS Number | 6422-34-0 nih.gov | 20031-16-7 sigmaaldrich.comsigmaaldrich.com |
| ChEBI ID | CHEBI:17357 nih.gov | CHEBI:17937 nih.gov |
| PubChem CID | 6602429 nih.gov | 5460219 nih.gov |
| Appearance | Not specified | Powder sigmaaldrich.comsigmaaldrich.com |
| Optical Activity | Not specified | [α]/D -39±3°, c = 2 in H₂O sigmaaldrich.comsigmaaldrich.com |
Table 2: Key Enzymes in L-Rhamnose Metabolic Pathways
This table summarizes the primary enzymes involved in the two main catabolic pathways for L-rhamnose.
| Enzyme | EC Number | Pathway | Reaction Catalyzed |
| L-Rhamnose Isomerase | 5.3.1.14 nih.govqmul.ac.uk | Phosphorylated | L-rhamnose ⇌ L-rhamnulose nih.gov |
| Rhamnulokinase | 2.7.1.5 qmul.ac.uk | Phosphorylated | L-rhamnulose + ATP → L-rhamnulose-1-phosphate + ADP nih.gov |
| Rhamnulose-1-phosphate aldolase | 4.1.2.19 qmul.ac.uk | Phosphorylated | L-rhamnulose-1-phosphate ⇌ Dihydroxyacetone phosphate (B84403) + L-Lactaldehyde nih.gov |
| L-Rhamnose 1-dehydrogenase | 1.1.1.173 qmul.ac.uk | Non-phosphorylated (Oxidative) | L-rhamnose + NAD⁺ → L-rhamnono-1,4-lactone + NADH + H⁺ researchgate.net |
| L-Rhamnono-1,4-lactonase | 3.1.1.65 wikipedia.orgqmul.ac.uk | Non-phosphorylated (Oxidative) | L-rhamnono-1,4-lactone + H₂O → L-rhamnonate wikipedia.org |
| L-Rhamnonate dehydratase | 4.2.1.90 qmul.ac.uk | Non-phosphorylated (Oxidative) | L-rhamnonate → 2-keto-3-deoxy-L-rhamnonate + H₂O researchgate.net |
| L-2-keto-3-deoxyrhamnonate aldolase | 4.1.2.53 qmul.ac.uk | Non-phosphorylated (Oxidative) | L-2-keto-3-deoxyrhamnonate ⇌ Pyruvate (B1213749) + L-Lactaldehyde researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3-,4+,5+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFWIISVIFCMDK-QMKXCQHVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316592 | |
| Record name | L-Rhamnonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6422-34-0 | |
| Record name | L-Rhamnonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Rhamnonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Bioproduction of L Rhamnonic Acid
Microbial Sources and Fermentative Production Systems for L-Rhamnonic Acid
The biotechnological production of this compound is predominantly achieved through the aerobic fermentation of L-rhamnose by various microorganisms. Both yeasts and bacteria have been identified as effective producers, utilizing specific enzymatic pathways to oxidize L-rhamnose.
Several species and genera of yeasts have been shown to dissimilate L-rhamnose aerobically, leading to the production of this compound. In a screening of 63 yeast strains, 12 were found to utilize L-rhamnose effectively. oup.comjst.go.jp Among these, seven strains were identified as significant producers of this compound and/or 1,2-propanediol. oup.comjst.go.jptandfonline.com
The key enzyme in the yeast pathway is an NAD+-dependent L-rhamnose dehydrogenase, which catalyzes the initial oxidation of L-rhamnose. researchgate.net This is followed by the activity of a lactonase that hydrolyzes the resulting L-rhamnono-γ-lactone to L-rhamnonate (this compound). researchgate.net This metabolic pathway is inducible by L-rhamnose and can be repressed by the presence of D-glucose. researchgate.net
Notable yeast producers include:
Debaryomyces kloeckeri jst.go.jptandfonline.com
Pichia pseudopolymorpha jst.go.jptandfonline.com
Pichia rhodanensis jst.go.jptandfonline.com
Pichia robertsii jst.go.jptandfonline.com
Pichia wickerhamii jst.go.jptandfonline.com
Candida polymorpha oup.comjst.go.jptandfonline.com
Torulopsis famata jst.go.jptandfonline.com
Candida polymorpha has been highlighted for its ability to produce both this compound and 1,2-propanediol from L-rhamnose with a good yield, reaching 38% of the consumed sugar when calcium carbonate is present in the medium. oup.comtandfonline.com
Table 1: Selected Yeast Producers of this compound from L-Rhamnose
Bacteria, particularly from the genus Pseudomonas, are well-known for their metabolic versatility, including the ability to synthesize rhamnolipids, which are glycolipids containing L-rhamnose. nih.govnih.gov The biosynthesis of these compounds involves the precursor L-rhamnose. The catabolism of L-rhamnose in some bacteria proceeds through this compound.
Pseudomonas taetrolens has been specifically identified for its capacity to transform L-rhamnose into this compound using resting cells. researchgate.net This biotransformation has been shown to be highly efficient. researchgate.net While many Pseudomonas species are studied for rhamnolipid production, the direct production of this compound is a specific metabolic outcome. nih.gov
Additionally, the genetic systems for L-rhamnose metabolism in bacteria like Escherichia coli are well-characterized. nih.gov The rhaBAD promoter in E. coli is positively regulated by L-rhamnose, and the catabolic pathway involves the conversion of L-rhamnose. nih.gov This knowledge is foundational for engineering bacterial strains for targeted production of L-rhamnose derivatives.
Table 2: Bacterial Production of this compound
To maximize the production of this compound, several bioprocess engineering strategies can be implemented. These focus on creating the ideal environment for the microbial catalysts and include genetic modification, media formulation, and control of physical parameters. alliedacademies.org
For the production of this compound by Pseudomonas taetrolens, specific optimization has been investigated. Research demonstrated that the final production rate could be significantly influenced by physical parameters. A yield of 90% was achieved after 48 hours under the following conditions:
Temperature: 37°C researchgate.net
Cell Concentration: OD600 = 40 researchgate.net
Shaker Speed: 180 rpm researchgate.net
General strategies applicable to enhancing fermentation yields include:
Media Optimization: Adjusting the composition of carbon, nitrogen, and trace elements is crucial. alliedacademies.org For this compound, ensuring a sufficient supply of the L-rhamnose precursor is paramount.
Parameter Control: Maintaining optimal pH, temperature, and dissolved oxygen levels is essential for aerobic fermentations. alliedacademies.org
Genetic Engineering: Modifying microbial strains to enhance specific metabolic pathways can increase productivity. For example, inactivating genes responsible for the further catabolism of this compound or the consumption of the L-rhamnose inducer could channel metabolic flux towards the desired product. nih.gov
Presence of this compound in Plant Systems and Other Biological Matrices
While direct, significant accumulation of this compound in plants is not widely reported, its precursor, L-rhamnose, is a common component of many plant-based natural products. researchgate.net L-rhamnose is found in:
Plant Glycosides: Such as quercitrin (B1678633) and naringin. researchgate.net
Saponins and Cardiac Glycosides researchgate.net
Plant Pigments researchgate.net
Plant Gums and Mucilages researchgate.net
The catabolism of L-rhamnose in microorganisms that may inhabit plant environments proceeds via an oxidative pathway where L-rhamnose is first oxidized to L-rhamnono-γ-lactone, which is then hydrolyzed to L-rhamnonate (this compound). researchgate.net Therefore, this compound can exist as a transient metabolic intermediate in biological systems where L-rhamnose is being utilized as a carbon source. Its presence is intrinsically linked to the microbial degradation of rhamnose-containing biopolymers. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,2-Propanediol |
| Calcium Carbonate |
| D-Glucose |
| This compound |
| L-Rhamnono-γ-lactone |
| L-Rhamnose |
| Naringin |
Biosynthetic Pathways and Enzymatic Mechanisms of L Rhamnonic Acid Metabolism
Elucidation of L-Rhamnose Catabolism Pathways Leading to L-Rhamnonic Acid
The breakdown of L-rhamnose to this compound primarily occurs through a non-phosphorylative pathway, which has been identified in fungi and some bacteria. nih.govnih.govresearchgate.net This oxidative pathway is distinct from the phosphorylated route more commonly observed in bacteria like Escherichia coli. nih.govresearchgate.net
In fungi such as Aspergillus niger and Aureobasidium pullulans (formerly Pullularia pullulans), the catabolism is initiated by the direct oxidation of L-rhamnose. nih.govmdpi.comlongdom.org This pathway involves a series of enzymatic reactions that convert L-rhamnose into intermediates that are then channeled into central metabolism. The initial steps of this pathway lead directly to the formation of L-rhamnono-1,4-lactone, which is then hydrolyzed to this compound. researchgate.netmdpi.com
The non-phosphorylative L-rhamnose metabolic pathway is characterized by the following sequential enzymatic conversions:
L-rhamnose is oxidized to L-rhamnono-1,4-lactone . researchgate.netmdpi.com
L-rhamnono-1,4-lactone is hydrolyzed to L-rhamnonate (this compound). researchgate.netmdpi.com
L-rhamnonate is then dehydrated to 2-keto-3-deoxy-L-rhamnonate (L-KDR). researchgate.net
Finally, L-KDR is cleaved by an aldolase (B8822740) into pyruvate (B1213749) and L-lactaldehyde . researchgate.net
This pathway allows microorganisms to utilize L-rhamnose as a carbon and energy source. The initial oxidation to this compound is a critical juncture in this metabolic sequence.
Enzymatic Systems Governing this compound Biosynthesis and Transformation
The conversion of L-rhamnose to this compound is orchestrated by a specific set of enzymes. The characterization of these enzymes, including their activity, specificity, and kinetics, is fundamental to understanding the regulation of this metabolic route.
Characterization of L-Rhamnono-1,4-Lactonase Activity (EC 3.1.1.65)
L-rhamnono-1,4-lactonase (EC 3.1.1.65) is the enzyme responsible for the hydrolysis of L-rhamnono-1,4-lactone to form L-rhamnonate. wikipedia.orgfrontiersin.org This enzyme belongs to the hydrolase family, specifically acting on carboxylic ester bonds. wikipedia.orgfrontiersin.org Its systematic name is L-rhamnono-1,4-lactone lactonohydrolase. wikipedia.orgfrontiersin.org
The reaction catalyzed by this enzyme is: L-rhamnono-1,4-lactone + H₂O ⇌ L-rhamnonate wikipedia.orgfrontiersin.org
This enzymatic step is crucial for the progression of the L-rhamnose catabolic pathway, as it converts the lactone into the open-chain acid form. While the enzyme has been identified and its function established, detailed kinetic parameters such as Km and kcat values are not extensively documented in publicly available literature.
Investigation of L-Rhamnose Dehydrogenases and Related Oxidoreductase Systems
L-rhamnose dehydrogenase (EC 1.1.1.173) catalyzes the initial step in the non-phosphorylative catabolism of L-rhamnose, the oxidation of L-rhamnofuranose to L-rhamno-1,4-lactone, with the concomitant reduction of a nicotinamide (B372718) cofactor. longdom.orgnih.govnih.gov This enzyme belongs to the family of oxidoreductases. nih.gov
The reaction is as follows: L-rhamnofuranose + NAD⁺ ⇌ L-rhamno-1,4-lactone + NADH + H⁺ longdom.orgnih.gov
Studies have characterized L-rhamnose dehydrogenases from various microorganisms, revealing differences in their cofactor specificity. The enzyme from Pullularia pullulans is NAD-dependent and does not utilize NADP. nih.gov In contrast, some bacterial L-rhamnose dehydrogenases can use both NAD⁺ and NADP⁺, while archaeal enzymes can be NADP⁺ specific. aalto.fi The L-rhamnose dehydrogenase LraA from Aspergillus niger exhibits a strict dependency on NAD⁺ as a cofactor. mdpi.comaalto.fi
Substrate Specificity and Kinetic Analysis of Key Enzymes in this compound Metabolism
The key enzymes in the initial steps of L-rhamnose catabolism, L-rhamnose dehydrogenase and L-rhamnono-1,4-lactonase, exhibit a high degree of specificity for their respective substrates.
The L-rhamnose dehydrogenase (LraA) from Aspergillus niger has been shown to be highly specific for L-rhamnose. nih.govnih.govaalto.firesearchgate.net It displays significantly lower activity towards other sugars such as L-fucose and no detectable activity on a range of other monosaccharides. nih.govmdpi.com This high specificity suggests that LraA has evolved for a dedicated role in fungal L-rhamnose catabolism. nih.govaalto.firesearchgate.net The kinetic parameters for L-rhamnose dehydrogenases from different microbial sources have been determined, highlighting variations in their affinity and catalytic efficiency.
Kinetic Parameters of L-Rhamnose Dehydrogenase
| Organism | Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Cofactor | Reference |
|---|---|---|---|---|---|---|
| Aspergillus niger | LraA | L-Rhamnose | 0.48 ± 0.05 | 63.4 ± 5.7 | NAD⁺ | mdpi.com |
| Pullularia pullulans | L-Rhamnose Dehydrogenase | L-Rhamnose | Not specified | Not specified | NAD⁺ | nih.gov |
Data for Pullularia pullulans kinetics were mentioned as studied but specific values were not provided in the abstract.
Genetic Regulation and Metabolic Engineering Approaches for Modulating this compound Production
The production of this compound is tightly controlled at the genetic level. In fungi like Aspergillus niger, the expression of genes involved in L-rhamnose catabolism is regulated by a specific transcriptional activator, RhaR. mdpi.commdpi.com Inactivation of the rhaR gene leads to a down-regulation of genes required for the release and catabolism of L-rhamnose, rendering the fungus unable to grow on L-rhamnose as a sole carbon source. mdpi.commdpi.com
The induction of the RhaR-dependent genes appears to be triggered not by L-rhamnose itself, but by a downstream metabolite. mdpi.com Studies suggest that L-2-keto-3-deoxyrhamnonate (L-KDR), the product of the L-rhamnonate dehydratase reaction, is the likely physiological inducer that activates RhaR. mdpi.com
In bacteria, such as Bacillus subtilis, the genes for L-rhamnose catabolism are often organized in operons. The rhaEWRBMA operon in B. subtilis is regulated by two transcriptional factors, RhaR (a repressor) and CcpA (involved in carbon catabolite repression). nih.govnih.gov The repressor activity of RhaR is inhibited by L-rhamnulose-1-phosphate, an intermediate of the bacterial phosphorylated pathway. nih.govnih.gov
While the genetic regulation of L-rhamnose catabolism provides a basis for manipulating the production of this compound, specific metabolic engineering strategies aimed at overproducing this compound are not extensively reported in the scientific literature. General metabolic engineering principles, such as the overexpression of key enzymes (e.g., L-rhamnose dehydrogenase) and the optimization of precursor supply, could theoretically be applied. nih.gov However, detailed studies demonstrating the successful application of these strategies for enhancing this compound yield are currently scarce. Research in metabolic engineering has more prominently focused on the production of other compounds, with the principles being potentially adaptable to this compound in the future.
Chemical Synthesis and Derivatization Strategies for L Rhamnonic Acid
Laboratory-Scale Synthetic Methodologies for L-Rhamnonic Acid
The primary laboratory-scale synthesis of this compound typically involves the oxidation of L-rhamnose. This can be achieved through various chemical and biochemical routes.
Biocatalytic Oxidation: Microorganisms like Pseudomonas taetrolens have been employed for the biotransformation of L-rhamnose to this compound. Optimal conditions for this bioprocess include temperatures around 37°C, a cell concentration of OD600 = 40, and a shaker speed of 180 rpm, achieving a production rate of up to 90% within approximately 48 hours researchgate.net. Candida polymorpha has also been shown to produce this compound from L-rhamnose, yielding it at approximately 38% of the consumed sugar in the presence of CaCO₃ researchgate.net.
Chemical Oxidation: Chemical oxidation methods also exist. For instance, L-rhamnose can be oxidized to L-1,4-rhamnonelactone using Cr(VI) in perchloric acid or aqueous acetic acid researchgate.net. While this yields a lactone intermediate, further hydrolysis can lead to the corresponding acid. Other chemical oxidations, such as using potassium iodate (B108269) (KIO₄) in sulfuric acid, are also documented researchgate.net.
Table 1: Summary of this compound Synthesis Methods
| Method | Starting Material | Key Reagents/Conditions | Product Yield/Rate | Reference |
| Biotransformation | L-Rhamnose | Pseudomonas taetrolens resting cells, 37°C, 180 rpm, 48h | ~90% | researchgate.net |
| Biotransformation | L-Rhamnose | Candida polymorpha, CaCO₃ | 38% (of sugar consumed) | researchgate.net |
| Chemical Oxidation | L-Rhamnose | Cr(VI) in perchloric acid or aqueous acetic acid | L-1,4-rhamnonelactone | researchgate.net |
| Chemical Oxidation | L-Rhamnose | KIO₄ in H₂SO₄ | Not specified | researchgate.net |
Chemical Modification and Synthesis of this compound Derivatives
This compound can undergo various chemical modifications to produce derivatives, primarily through reactions involving its carboxylic acid group or hydroxyl groups.
Esterification: The carboxylic acid group of this compound can be esterified by reacting with alcohols. This typically involves acid catalysis (Fischer esterification) or coupling agents like carbodiimides (e.g., DCC, DIC, EDC) often in the presence of catalysts like DMAP libretexts.orgnih.govmasterorganicchemistry.comresearchgate.net. For example, Steglich esterification, utilizing DCC or DIC with DMAP, is a common and versatile method for forming ester bonds under mild conditions nih.gov.
Amidation: Similar to esterification, the carboxylic acid group can react with amines to form amides. This process also commonly employs carbodiimide (B86325) coupling agents (DCC, DIC, EDC) with or without DMAP libretexts.orgresearchgate.net. The use of DIC in water as a green solvent has also been reported for amide bond formation researchgate.net.
Protection and Derivatization of Hydroxyl Groups: The hydroxyl groups on the sugar backbone can be protected or modified. For instance, acetylation is a common method to protect hydroxyl groups, yielding acetylated derivatives. Isopropylidene protection is also used for diol functionalities nih.gov. These protected forms are often intermediates for further synthetic steps, such as the synthesis of nucleoside analogs or glycosyl donors nih.gov.
Table 2: Common Derivatization Reactions of this compound
| Reaction Type | Reactants | Typical Reagents/Conditions | Product Type | Reference(s) |
| Esterification | This compound + Alcohol | Acid catalyst (e.g., H₂SO₄) or Coupling agents (DCC, DIC, EDC) + DMAP | This compound esters | libretexts.orgnih.govmasterorganicchemistry.com |
| Amidation | This compound + Amine | Coupling agents (DCC, DIC, EDC) + DMAP or DIC in water | This compound amides | libretexts.orgresearchgate.net |
| Acetylation | This compound (or protected form) | Acetic anhydride, Pyridine | Acetylated this compound | nih.gov |
| Isopropylidenation | This compound (or protected form) | Acetone, p-toluene sulfonic acid | Isopropylidene-protected forms | nih.gov |
Stereochemical Considerations in the Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives must carefully consider stereochemistry, as L-rhamnose itself is a chiral molecule. Maintaining or controlling the stereochemical configuration at each chiral center is paramount, especially when aiming for specific biological activities or applications.
Chiral Precursor: L-rhamnose (6-deoxy-L-mannose) is the natural precursor, and its inherent stereochemistry dictates the configuration of this compound. The synthesis pathways must preserve these chiral centers.
Stereoselective Synthesis: While direct oxidation of L-rhamnose typically yields the L-isomer of rhamnonic acid, the synthesis of analogs or derivatives may require stereoselective methods. Techniques like asymmetric synthesis, employing chiral catalysts or auxiliaries, are crucial for controlling the stereochemical outcome when new chiral centers are introduced or when specific enantiomers or diastereomers are desired. For example, stereoselective synthesis of amino acid derivatives often involves strategies like photoredox catalysis with chiral imines or Wittig reactions under phase-transfer conditions to control stereochemistry nih.govchemrxiv.orgrsc.orgmdpi.com. Although these examples pertain to amino acids, the underlying principles of stereocontrol are applicable to carbohydrate chemistry.
Lactone Formation: Oxidation of L-rhamnose can lead to lactone forms, such as L-1,4-rhamnonelactone researchgate.net. The stereochemistry of these lactones is directly inherited from the parent sugar.
Compound List:
this compound
L-rhamnose
L-1,4-rhamnonelactone
L-rhamnopyranoside
this compound esters
this compound amides
L-rhamnitol
L-rhamnose-1-phosphate
L-lactaldehyde
Dihydroxyacetone phosphate (B84403) (DHAP)
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoic acid (IUPAC name for this compound)
2-dehydro-3-deoxy-L-rhamnonic acid
3,6-dideoxy-L-arabino-hex-2-ulosonate
(4R,5S)-4,5-dihydroxy-2-oxohexanoic acid
2,3,4-tri-O-acetyl-β-L-rhamnopyranose bromide
2,3,4-tri-O-acetyl-β-L-rhamnopyranose cyanide
2,3-O-isopropylidene-L-rhamnopyranose
3-(2,3-O-isopropylidene-β-L-rhamnopyranose) iminopropanenitrile
(3S,4S,5S,6R) 3,4,5-triacetoxy-2-methyl-7,9-diaza-1-oxa-spiro libretexts.orgtandfonline.comdecane-10-one-8-thione
4-(2,3-O-isopropylidene-β-L-rhamnopyranose)-6-amino-2H-1,3-thiazine-2-thione
6-deoxy-L-mannonic acid
1,2-propanediol
L-lactic acid
L-lactide
Poly(lactic acid) (PLA)
L-phenylalanine methyl ester hydrochloride
L-tryptophanyl-amide
Advanced Analytical Methodologies for L Rhamnonic Acid and Its Metabolites
Chromatographic Techniques for Separation and Quantification of L-Rhamnonic Acid
Chromatographic methods are fundamental for isolating this compound from mixtures and for determining its concentration.
High-Performance Liquid Chromatography (HPLC) Applications
Studies have successfully employed HPLC to identify this compound produced through the biotransformation of L-rhamnose researchgate.net. HPLC analysis can provide detailed profiles of reaction mixtures, allowing for the monitoring of product formation rsc.org. For instance, a typical HPLC setup for analyzing this compound might involve a reversed-phase column, such as a LiChrosorb RP-18, with a mobile phase consisting of an aqueous buffer (e.g., 5 mM phosphoric acid at pH 2.1) and an organic modifier, eluted isocratically at a flow rate of 1 mL/min, with detection typically performed using a UV detector at 210 nm researchgate.net. Alternatively, a graphite (B72142) column (Hypercarb) can be used with a mobile phase of formic acid and acetonitrile, coupled with mass spectrometry for enhanced detection psu.edu. HPLC is also suitable for analyzing sugars and related compounds, including this compound oxfordindices.com.
Table 1: Chromatographic Techniques for this compound Analysis
| Technique | Application/Purpose | Key Features/Notes | References |
| HPLC | Separation and Quantification of this compound | Suitable for polar and thermally labile compounds; UV detection; can be coupled with MS; requires volatile mobile phases for MS coupling. | researchgate.netoxfordindices.comsigmaaldrich.comresearchgate.netpsu.eduhplc.eu |
| GC | Separation of volatile or derivatized compounds | Generally requires derivatization for polar compounds like this compound; potential for thermal degradation; high specificity. | helsinki.fiboku.ac.atwikipedia.org |
Gas Chromatography (GC) Approaches in this compound Research
Gas Chromatography (GC) is another chromatographic technique, often used for analyzing volatile compounds. While this compound itself is not highly volatile, GC can be applied after appropriate derivatization to increase its volatility and thermal stability boku.ac.at. GC coupled with Mass Spectrometry (GC-MS) is a robust method for identifying components in complex mixtures, with identification based on mass spectral fragmentation patterns and retention times boku.ac.atwikipedia.org. Research has explored GC-MS after derivatization with phenylboronic acid for the analysis of renewable resources, which could be applicable to this compound helsinki.fi. The high temperatures used in GC can sometimes lead to the thermal degradation of sensitive molecules, which is a consideration when analyzing compounds like this compound wikipedia.org.
Spectroscopic Characterization Methods for this compound
Spectroscopic techniques are essential for confirming the identity and elucidating the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Table 2: Spectroscopic Techniques for this compound Characterization
| Technique | Application/Purpose | Key Features/Notes | References |
| NMR (¹H, ¹³C) | Structural Elucidation | Confirms functional groups, molecular backbone; comparison with standards. | researchgate.netrsc.orgrsc.orgresearchgate.net |
| Mass Spectrometry (MS) | Identification and Quantification | Molecular weight determination, fragmentation patterns; sensitive detection. | psu.eduwikipedia.orgrsc.orgrsc.orgecmdb.camassbank.eunih.gov |
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is indispensable for determining the molecular weight and identifying this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used rsc.orgrsc.org. ESI-MS can confirm the molecular mass of this compound, with a calculated mass of approximately 180.16 g/mol nih.gov. Studies have reported ESI-MS findings where the detected mass ([M-H]⁻) for this compound aligns with its expected molecular weight rsc.orgrsc.org. MS, especially when coupled with chromatography, allows for highly sensitive detection and quantification of analytes, even in complex biological samples wikipedia.org. Predicted LC-MS/MS spectra are also available, providing valuable fragmentation data for identification ecmdb.ca.
Application of Hyphenated Techniques (e.g., GC-MS, LC-MS) in this compound Research
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, offer comprehensive analytical solutions for this compound.
Biological Roles and Physiological Significance of L Rhamnonic Acid in Research Models
Role in Microbial Carbohydrate Metabolism and Carbon Utilization Pathways
In the realm of microbial metabolism, L-rhamnose represents a valuable carbon source for various bacteria and fungi. frontiersin.orgmdpi.com Microorganisms have evolved distinct pathways to catabolize this sugar. While many bacteria, such as Escherichia coli, utilize a phosphorylated pathway, an alternative, non-phosphorylated oxidative pathway exists in which L-rhamnonic acid is a key intermediate. frontiersin.orgresearchgate.netresearchgate.net This oxidative pathway has been identified in certain fungi and bacterial species, including Azotobacter vinelandii and Sphingomonas sp. frontiersin.orgnih.gov
The oxidative catabolism of L-rhamnose begins with the oxidation of L-rhamnose to L-rhamnono-1,4-lactone or the unstable L-rhamnono-1,5-lactone. researchgate.net This reaction is catalyzed by an NAD+-dependent L-rhamnose dehydrogenase. researchgate.net The resulting lactone is then hydrolyzed, either spontaneously or by the enzyme L-rhamnono-γ-lactonase, to form this compound. frontiersin.orgresearchgate.net Subsequently, L-rhamnonate dehydratase converts this compound into L-2-keto-3-deoxyrhamnonate (L-KDR). frontiersin.orgnih.gov Finally, L-KDR aldolase (B8822740) cleaves L-KDR into pyruvate (B1213749) and L-lactaldehyde, which can then enter central metabolic pathways. frontiersin.orgnih.gov
A modified version of this pathway has been observed in Sphingomonas sp. nih.gov In this organism, after the formation of L-KDR, a novel enzyme, L-KDR 4-dehydrogenase, catalyzes its dehydrogenation. The product is then hydrolyzed by L-2,4-diketo-3-deoxyrhamnonate hydrolase to yield pyruvate and L-lactate. nih.gov The presence of these alternative pathways highlights the metabolic diversity among microorganisms for utilizing complex carbohydrates. Research has also demonstrated the biotransformation of L-rhamnose to this compound by resting cells of Pseudomonas taetrolens, achieving a high production rate. researchgate.net
Key Enzymes in the Non-phosphorylated L-Rhamnose Oxidative Pathway
| Enzyme | Reaction Catalyzed | Organism(s) | Reference |
|---|---|---|---|
| L-Rhamnose-1-dehydrogenase | L-Rhamnose → L-Rhamnono-lactone | Azotobacter vinelandii, Sphingomonas sp., Aureobasidium pullulans | frontiersin.orgresearchgate.netnih.gov |
| L-Rhamnono-γ-lactonase | L-Rhamnono-lactone → this compound | Azotobacter vinelandii, Sphingomonas sp. | frontiersin.orgnih.gov |
| L-Rhamnonate dehydratase | This compound → L-2-keto-3-deoxyrhamnonate (L-KDR) | Azotobacter vinelandii, Sphingomonas sp. | frontiersin.orgnih.gov |
| L-KDR aldolase | L-KDR → Pyruvate + L-Lactaldehyde | Azotobacter vinelandii | frontiersin.orgnih.gov |
| L-KDR 4-dehydrogenase | L-KDR → L-2,4-diketo-3-deoxyrhamnonate | Sphingomonas sp. | nih.gov |
| L-2,4-diketo-3-deoxyrhamnonate hydrolase | L-2,4-diketo-3-deoxyrhamnonate → Pyruvate + L-Lactate | Sphingomonas sp. | nih.gov |
This compound as a Metabolic Intermediate in Diverse Biological Systems
A metabolic intermediate is a molecule that is a precursor or metabolite in a biochemical pathway, formed during the conversion of a substrate into an end-product. taylorandfrancis.com this compound perfectly fits this definition, acting as a transient compound in the oxidative catabolism of L-rhamnose. Its existence is fleeting, as it is produced from L-rhamnono-lactone and is quickly converted to L-KDR by L-rhamnonate dehydratase. researchgate.netnih.gov
The role of this compound as an intermediate is observed across different domains of life, highlighting convergent evolution in metabolic strategies. It is a key component of the non-phosphorylated L-rhamnose degradation pathway first described in the fungus Aureobasidium pullulans. researchgate.net This pathway was later identified in yeasts such as Pichia stipitis and in several bacterial species, including Azotobacter vinelandii and Sphingomonas sp. frontiersin.orgresearchgate.netnih.gov In these organisms, the formation of this compound is an essential step to prepare the carbon skeleton of L-rhamnose for the eventual aldolase cleavage that breaks it down into smaller, more easily assimilated molecules like pyruvate. frontiersin.orgnih.gov
Comparison of L-Rhamnose Catabolic Pathways
| Pathway Feature | Phosphorylated Pathway | Non-phosphorylated (Oxidative) Pathway | Reference |
|---|---|---|---|
| Example Organisms | Escherichia coli, Rhizobium leguminosarum | Aureobasidium pullulans, Azotobacter vinelandii, Sphingomonas sp. | frontiersin.orgresearchgate.netresearchgate.netnih.gov |
| Key Intermediates | L-Rhamnulose, L-Rhamnulose-1-phosphate | L-Rhamnono-lactone, This compound , L-KDR | frontiersin.orgresearchgate.netresearchgate.net |
| Initial Step | Isomerization (L-Rhamnose → L-Rhamnulose) | Oxidation (L-Rhamnose → L-Rhamnono-lactone) | researchgate.netresearchgate.net |
| Final Products Entering Central Metabolism | Dihydroxyacetone phosphate (B84403) (DHAP), L-Lactaldehyde | Pyruvate, L-Lactaldehyde (or L-Lactate) | frontiersin.orgresearchgate.netnih.gov |
Future Research Directions and Biotechnological Potential of L Rhamnonic Acid
Emerging Biocatalytic and Microbial Production Strategies for L-Rhamnonic Acid
The sustainable production of this compound is a key area of ongoing research, with a focus on moving away from conventional chemical synthesis towards more environmentally friendly biocatalytic and microbial methods.
Microbial Fermentation and Biotransformation
Several microorganisms have been identified for their ability to convert L-rhamnose into this compound. The bacterium Pseudomonas taetrolens has been shown to efficiently transform L-rhamnose to this compound using resting cells. aalto.fi Research has demonstrated that under optimized conditions, a production rate of 90% can be achieved within 48 hours. aalto.fi Furthermore, various yeast species, including Candida polymorpha, have been reported to produce this compound from L-rhamnose, with yields of up to 38% of the consumed sugar. aalto.fi
Future research will likely focus on metabolic engineering to enhance the production capabilities of these and other microorganisms. Strategies may include:
Overexpression of key enzymes: Increasing the expression of enzymes directly involved in the conversion of L-rhamnose to this compound, such as L-rhamnose dehydrogenase.
Knockout of competing pathways: Deleting genes that divert L-rhamnose to other metabolic pathways, thereby channeling more substrate towards this compound production.
Optimization of fermentation conditions: Fine-tuning parameters such as pH, temperature, and nutrient supply to maximize yield and productivity.
Table 1: Microbial Production of this compound
| Microorganism | Production Method | Reported Yield/Rate | Key Findings |
|---|---|---|---|
| Pseudomonas taetrolens | Biotransformation with resting cells | 90% production rate in 48 hours | First report of this bacterium for this compound production. aalto.fi |
| Candida polymorpha | Aerobic dissimilation | 38% of sugar consumed | Produces this compound and 1,2-propanediol. aalto.fi |
| Other Yeasts (Debaryomyces kloeckeri, Pichia spp.) | Aerobic dissimilation | Appreciable amounts | Screening of 63 yeast strains identified several producers. aalto.fi |
Enzymatic Biocatalysis
The use of isolated enzymes offers a highly specific and efficient route for this compound synthesis. L-rhamnose dehydrogenase is a key enzyme that catalyzes the oxidation of L-rhamnose. helsinki.fi An L-rhamnose dehydrogenase from the fungus Aspergillus niger has been heterologously produced and characterized, showing high specificity for L-rhamnose. aalto.fimdpi.com Similarly, the RHA1 gene from the yeast Pichia stipitis encodes an L-rhamnose dehydrogenase that oxidizes L-rhamnose to L-rhamnono-γ-lactone. helsinki.fi
Future biocatalytic strategies could involve:
Enzyme immobilization: Attaching enzymes to a solid support to improve stability and reusability, thereby reducing production costs.
Enzyme engineering: Modifying the structure of L-rhamnose dehydrogenase through techniques like directed evolution to enhance its activity, stability, and substrate specificity.
Multi-enzyme cascades: Designing one-pot reaction systems with multiple enzymes to convert simple sugars into this compound in a streamlined process.
Interdisciplinary Approaches in this compound Research, including Bioinformatics
The complexity of biological systems necessitates a multidisciplinary approach to research. The study of this compound is no exception, with the integration of fields like bioinformatics, computational modeling, and systems biology being crucial for future advancements.
Bioinformatics and Genomic Analysis
Bioinformatics plays a pivotal role in identifying novel biocatalysts and understanding the metabolic pathways involved in L-rhamnose metabolism. Comparative genomics has been instrumental in reconstructing L-rhamnose catabolic pathways in a variety of bacteria. mdpi.com This approach allows researchers to identify genes encoding enzymes with potential applications in this compound production.
Key applications of bioinformatics in this field include:
Gene and enzyme discovery: Searching genomic and metagenomic databases for novel L-rhamnose dehydrogenases and other relevant enzymes with desirable properties.
Metabolic pathway reconstruction: Mapping the complete metabolic network of L-rhamnose utilization in different organisms to identify potential targets for metabolic engineering.
Protein structure prediction and modeling: Creating three-dimensional models of enzymes to understand their mechanism of action and to guide protein engineering efforts.
Computational Modeling and Systems Biology
Computational models can simulate the metabolic fluxes within a cell, providing insights into how genetic modifications might affect the production of this compound. These models can help predict the outcomes of different metabolic engineering strategies before they are implemented in the laboratory, saving time and resources. Systems biology approaches, which consider the interactions between all components of a biological system, will be essential for a holistic understanding of this compound production and for the rational design of highly efficient microbial cell factories.
Untapped Research Applications and Methodological Advancements in this compound Studies
While the production of this compound is a primary research focus, exploring its potential applications and developing advanced analytical methods are equally important for its commercial viability.
Untapped Research Applications
The unique chemical structure of this compound, particularly its chirality, makes it a valuable molecule for various applications:
Chiral Building Block: this compound can serve as a versatile chiral starting material in the synthesis of complex organic molecules, such as pharmaceuticals and fine chemicals. nih.govnih.gov Its stereocenters can be used to introduce specific chirality into target molecules, which is often crucial for their biological activity.
Biomaterials and Drug Delivery: Carboxylic acids derived from sugars have potential applications in the development of biocompatible and biodegradable polymers. nih.govnih.gov this compound could be explored as a monomer for the synthesis of novel bioplastics or as a component of hydrogels for drug delivery and tissue engineering applications. nih.govnih.gov
Precursor for Bioactive Compounds: As a derivative of L-rhamnose, which is a component of many bacterial polysaccharides and has implications for pathogenicity, this compound and its derivatives could be investigated for their own biological activities or used as precursors for the synthesis of novel antimicrobial agents or immunomodulators.
Methodological Advancements
The accurate and sensitive detection and quantification of this compound are crucial for both production monitoring and application-oriented research. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are used for identification, more advanced techniques are emerging. aalto.fi
Future methodological advancements are expected in the following areas:
Advanced Chromatographic and Mass Spectrometric Techniques: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) offers higher resolution, sensitivity, and speed for the analysis of sugar acids. Techniques like ion mobility-mass spectrometry can provide an additional dimension of separation, which is particularly useful for distinguishing between isomers. nih.govnih.govfu-berlin.de
Biosensors for Real-Time Monitoring: The development of biosensors for the real-time monitoring of this compound concentrations in fermentation broths would be a significant advancement. semanticscholar.orgdtic.milmdpi.comnih.govnih.gov These sensors could be based on enzymes like L-rhamnose dehydrogenase and would allow for precise control and optimization of the production process. semanticscholar.orgdtic.milmdpi.comnih.govnih.gov
Table 2: Advanced Analytical Methods for this compound Studies
| Method | Principle | Potential Advantages for this compound Analysis |
|---|---|---|
| UHPLC-MS | High-resolution liquid chromatography coupled with mass spectrometry. | Increased sensitivity, faster analysis times, and structural information. |
| Ion Mobility-MS | Separation of ions based on their size and shape in the gas phase. | Separation of isomers and improved structural characterization. nih.govnih.govfu-berlin.de |
| Enzyme-based Biosensors | Immobilized enzymes that generate a detectable signal in the presence of the target analyte. | Real-time, continuous monitoring of production processes. semanticscholar.orgdtic.milmdpi.comnih.govnih.gov |
Q & A
Q. How can computational models (e.g., DFT, molecular dynamics) predict this compound’s interaction with enzymes like rhamnulose-1-phosphate aldolase?
- Methodological Answer : Use software like Gaussian or GROMACS to simulate binding affinities and transition states. Compare docking scores with experimental kinetic data (e.g., kcat/Km). Validate models via mutagenesis studies targeting active-site residues .
- Data Presentation : Include heatmaps of interaction energies and RMSD plots for conformational stability .
Q. What experimental designs are optimal for studying this compound’s role in bacterial metabolic pathways?
- Methodological Answer : Use isotopically labeled ¹³C-L-rhamnonic acid in tracer studies. Combine metabolomics (LC-MS/MS) and transcriptomics (RNA-seq) to map catabolic routes. Control for cross-feeding by using axenic cultures .
Q. How should researchers resolve conflicting data on this compound’s antioxidant activity in vitro vs. in vivo?
- Methodological Answer : Conduct dose-response assays (e.g., DPPH radical scavenging) alongside cellular ROS assays. Account for bioavailability differences using membrane permeability tests (e.g., Caco-2 models). Apply statistical tests (ANOVA, Tukey’s HSD) to assess significance .
Q. What strategies mitigate batch-to-batch variability in this compound production via microbial fermentation?
- Methodological Answer : Optimize fermentation parameters (pH, aeration, carbon/nitrogen ratios) using response surface methodology (RSM). Implement real-time monitoring (e.g., dissolved O₂ probes) and QC checks via HPLC .
Methodological and Ethical Considerations
Q. How to ensure ethical compliance when using this compound in animal studies?
- Methodological Answer : Adhere to ARRIVE guidelines for experimental design. Justify sample sizes via power analysis and obtain ethics committee approval. Report adverse events transparently .
Q. What frameworks (e.g., FINER criteria) ensure rigorous research questions about this compound?
- Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example: “Does this compound modulate gut microbiota composition in a dysbiosis model?” meets FINER by addressing mechanistic novelty and clinical relevance .
Data Reporting Standards
- Tables : Use three-part tables (e.g., “Synthesis Parameters of this compound”) with footnotes explaining abbreviations .
- Statistical Reporting : Report p-values to three decimal places; avoid “significant” without statistical backing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
